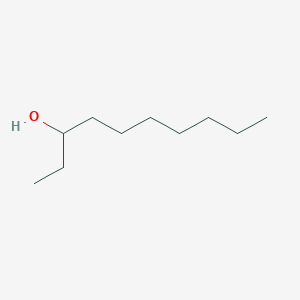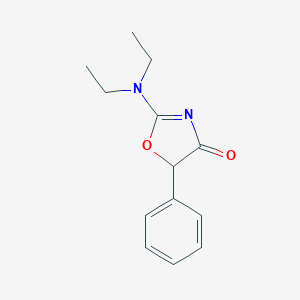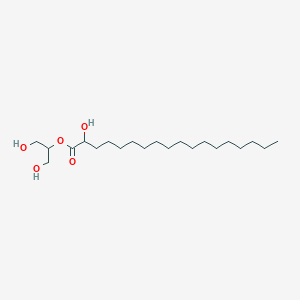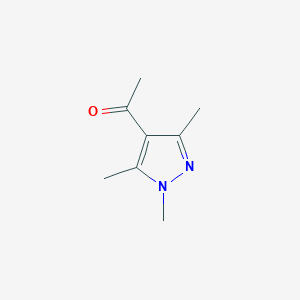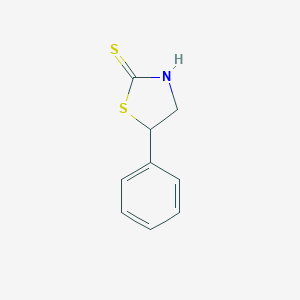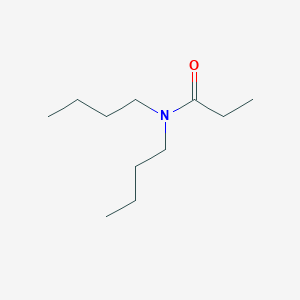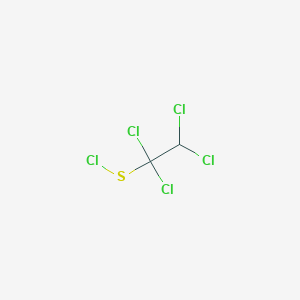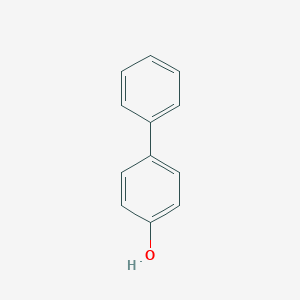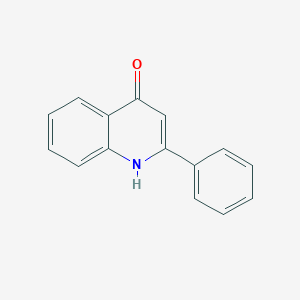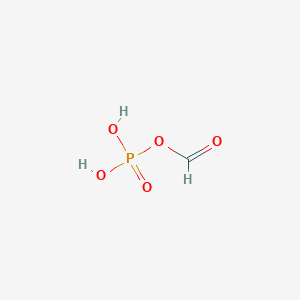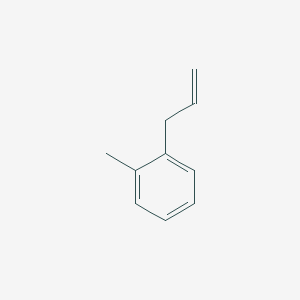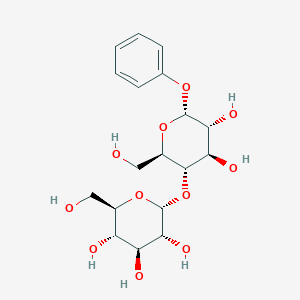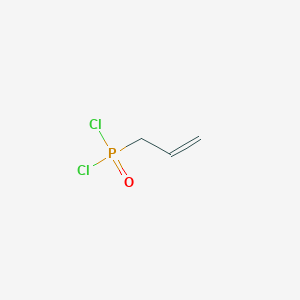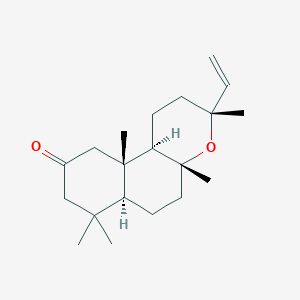
2-Oxomanoyl oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxomanoyl oxide, also known as 2-oxo-2H-chromene-3-carboxylic acid, is a chemical compound that belongs to the class of chromenes. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Biotransformations and Chemical Pathways
2-Oxomanoyl oxide and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives. This process demonstrates the potential of microbial biotransformation in modifying oxomanoyl oxides to produce compounds with different properties. The study involving ent-18-acetoxy-6-oxomanoyl oxides, epimers at C-13, illustrates the role of filamentous fungi in producing hydroxylated derivatives, showcasing the applicability of these compounds in chemical synthesis and modification pathways (Ghoumari et al., 2006).
Advanced Oxidation Processes
Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications. These compounds can serve as catalysts or reactants in processes designed to degrade organic pollutants, showcasing their potential in environmental remediation. Studies on various metal oxides have highlighted their utility in catalysis, gas sensing, and as electrodes in photoelectrochemical cells, suggesting that derivatives of 2-oxomanoyl oxide could find similar applications in treating water and air pollutants through oxidative mechanisms (Neyens & Baeyens, 2003).
Sensing and Catalytic Applications
The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications. For instance, integrating carbon nanomaterials with metal oxides has shown to enhance the sensitivity of sensors towards various analytes, indicating the potential of oxomanoyl oxide derivatives in developing highly sensitive and selective sensors for chemical, biological, and environmental monitoring (Bracamonte et al., 2017).
Photodynamic Therapy and Photosensitization
Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy (PDT) and photosensitization, owing to their ability to produce reactive oxygen species upon light activation. This characteristic makes them suitable for medical applications where controlled oxidative stress can be used to target and destroy cancer cells or pathogens. Novel photosensitizers based on oxomanoyl oxide derivatives could offer improved photostability, higher efficiency, and a broader range of operational conditions compared to traditional photosensitizers (Yogo et al., 2005).
Propiedades
Número CAS |
1231-34-1 |
|---|---|
Nombre del producto |
2-Oxomanoyl oxide |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
Clave InChI |
VYNOMUZYZAXYKN-HHUCQEJWSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C |
SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
SMILES canónico |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



